N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-11-10-12(16-22(19,20)15-5-3-9-21-15)6-7-13(11)17-8-2-4-14(17)18/h3,5-7,9-10,16H,2,4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVNHQVDRRRZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CS2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-sulfonamide as the core structure. The introduction of the pyrrolidinone moiety can be achieved through a nucleophilic substitution reaction, where the sulfonamide nitrogen attacks an electrophilic carbon in the pyrrolidinone precursor. The methyl group can be introduced via alkylation reactions using methylating agents under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and microwave-assisted synthesis could be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Pyrrolidinone alcohols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The thiophene ring can participate in π-π interactions with aromatic residues, enhancing binding affinity. The pyrrolidinone moiety can interact with hydrophobic pockets in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound is compared below with three analogs: two from a European patent (EP 2 697 207 B1) and one from a reported structure (1A4).
Table 1: Structural and Functional Group Comparisons
*Inferred molecular formula for the target compound.
Key Observations:
Heterocyclic Substituents: The pyrrolidinone in the target compound is a lactam with one nitrogen and one oxygen, enabling strong hydrogen bonding. In contrast, oxazolidine (Patent Compounds 1 and 2) is a five-membered ring with two heteroatoms (N and O), conferring rigidity and metabolic stability but reduced solubility .
Functional Group Impact: The trifluoromethyl groups in Patent Compounds 1 and 2 enhance metabolic stability and electron-withdrawing effects but reduce aqueous solubility .
Hypothetical Pharmacological and Physicochemical Implications
- Target Compound vs. Patent Compounds: The pyrrolidinone’s flexibility may allow better adaptation to dynamic binding pockets compared to the rigid oxazolidine. However, Patent Compound 1’s trifluoromethyl groups could prolong half-life in vivo .
- Target Compound vs. Compound 1A4: The pyrrolidinone’s lactam may form stronger hydrogen bonds than 1A4’s thiazolone, enhancing affinity for targets like proteases or kinases. However, 1A4’s thiazolone could improve solubility for intravenous applications .
Methodological Considerations
Structural analyses of these compounds, including crystallographic studies, often rely on software such as SHELX (e.g., SHELXL for refinement), which is critical for determining conformational preferences and intermolecular interactions . These tools enable precise comparisons of bond lengths, angles, and packing arrangements, informing structure-activity relationships.
Biological Activity
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a thiophene ring , a sulfonamide group , and a pyrrolidinone moiety , which together contribute to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 298.38 g/mol. The presence of these functional groups allows for diverse interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiophene Core : Starting from thiophene-2-sulfonamide.
- Introduction of the Pyrrolidinone Moiety : Achieved through nucleophilic substitution where the sulfonamide nitrogen attacks an electrophilic carbon in the pyrrolidinone precursor.
- Methyl Group Introduction : Via alkylation reactions using methylating agents under basic conditions.
This compound has been investigated for its role as an inhibitor of key signaling pathways :
- IKKα/NFκB Pathway : Studies indicate that this compound exhibits inhibitory activity against IKKα, which is crucial for the activation of NFκB, a transcription factor involved in inflammatory responses. The IC50 value for IKKα inhibition has been reported as low as 0.1 µM, indicating potent activity .
Therapeutic Potential
The compound has shown promise in several therapeutic areas:
- Anti-inflammatory Activity : By inhibiting NFκB activation, it may reduce inflammation, making it a candidate for treating inflammatory diseases.
- Antioxidant Effects : Research suggests potential applications in conditions involving oxidative stress.
- Antimicrobial Properties : Preliminary studies indicate that thiophene derivatives can exhibit antimicrobial activity, although specific data on this compound is limited .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Case Studies and Research Findings
Recent studies have highlighted the biological activity of similar thiophene derivatives:
- Study on IKK Inhibition : A study demonstrated that modifications to the thiophene structure could enhance IKK inhibition, suggesting that structural variations significantly impact biological activity .
- Clinical Relevance : A review of thiophene-based drugs showed their extensive applicability across various therapeutic domains including cardiovascular and neurological indications .
- QSAR Studies : Quantitative Structure–Activity Relationship (QSAR) analyses have been employed to predict the biological activity of thiophene derivatives, indicating that structural characteristics are critical for their efficacy against specific targets .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide?
- Methodological Answer : The synthesis typically involves sequential sulfonylation and coupling reactions. For example, phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide derivatives (PYB-SAs) are synthesized via nucleophilic substitution of sulfonyl chlorides with amine-bearing intermediates. Key steps include:
- (i) Preparation of the sulfonyl chloride precursor from thiophene-2-sulfonic acid derivatives.
- (ii) Coupling with 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline under basic conditions (e.g., pyridine or triethylamine).
- (iii) Purification via column chromatography and recrystallization.
Full characterization (NMR, IR, HRMS) is required to confirm structure and purity .
Q. What analytical techniques are critical for validating the structural integrity of this compound?
- Methodological Answer : Essential techniques include:
- 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly verifying the pyrrolidinone ring and sulfonamide linkage.
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination.
- FT-IR Spectroscopy : To identify functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹).
- HPLC : For purity assessment (>98% recommended for biological assays).
Cross-referencing with literature data for analogous sulfonamides is advised .
Q. What preliminary biological assays are suitable for evaluating its anticancer potential?
- Methodological Answer : Initial screening should include:
- Antiproliferative Assays : Use human cancer cell lines (e.g., HT-29, MCF7) with MTT or SRB assays, testing concentrations in the 0.01–10 μM range.
- Cell Cycle Analysis : Flow cytometry to detect G2/M phase arrest, indicative of microtubule disruption.
- Tubulin Polymerization Assays : Compare inhibition rates with colchicine (positive control) using purified tubulin .
Advanced Research Questions
Q. How does the pyrrolidinone moiety influence binding to the colchicine-binding site (C-BS) of tubulin?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that replacing imidazolidinone with pyrrolidinone enhances conformational flexibility, improving C-BS docking. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations demonstrate:
- Hydrogen bonding between the pyrrolidinone carbonyl and β-tubulin residues (e.g., Val181, Asn258).
- Hydrophobic interactions with Thr179 and Leu247.
Experimental validation via competitive binding assays (e.g., displacing [3H]-colchicine) confirms nanomolar affinity .
Q. What strategies optimize solubility and bioavailability without compromising activity?
- Methodological Answer :
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, morpholine) on the phenyl ring while retaining the sulfonamide linker.
- Prodrug Design : Mask the sulfonamide as a phosphate ester for enhanced aqueous solubility.
- SwissADME Analysis : Predict physicochemical properties (logP, topological polar surface area) to balance permeability and solubility. In vitro assays (e.g., Caco-2 permeability) validate improvements .
Q. How do heterocyclic substitutions (e.g., thiophene vs. benzene) impact antiproliferative activity?
- Methodological Answer : Comparative studies show:
- Thiophene Sulfonamides : Exhibit superior activity (IC50 ~0.0087 μM) due to enhanced π-stacking with tubulin’s aromatic residues.
- Benzene Analogs : Lower potency (IC50 ~0.21 μM) attributed to reduced electron density.
Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, followed by cytotoxicity profiling .
Q. What in vivo models are appropriate for evaluating toxicity and efficacy?
- Methodological Answer :
- Chick Embryo Toxicity Assays : Assess vascular disruption and embryotoxicity at 10–100 μM doses.
- Xenograft Models : Use immunodeficient mice implanted with HT-1080 or MCF7 tumors, administering 5–20 mg/kg doses intravenously. Monitor tumor volume and metastasis via bioluminescence imaging.
- Pharmacokinetic Studies : Measure plasma half-life (t1/2) and tissue distribution using LC-MS/MS .
Data Contradictions and Resolution
Q. Discrepancies in reported IC50 values across studies: How to address them?
- Resolution : Variations arise from differences in:
- Cell Line Passaging : Use low-passage cells (<20 passages) and standardized culture conditions.
- Assay Protocols : Adhere to NIH Guidelines (e.g., 48-hour exposure for MTT assays).
- Compound Purity : Ensure ≥98% purity via orthogonal methods (HPLC, elemental analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
